Tafamidis meglumine is the meglumine salt form of Tafamidis, a small molecule classified as a pharmacological chaperone. [] This compound exhibits potential disease-modifying activity by selectively binding to and stabilizing both wild-type and variant transthyretin (TTR). [] Its primary role in scientific research revolves around its ability to inhibit TTR amyloid fibril formation, thereby impacting the progression of TTR amyloidosis.
Tafamidis is derived from benzoxazole derivatives and is classified under pharmacological agents known as transthyretin kinetic stabilizers. It has been specifically developed to address the pathological consequences of transthyretin misfolding in patients with hereditary and wild-type forms of amyloidosis . The compound is available in various forms, including tafamidis meglumine, which enhances its solubility and bioavailability.
The synthesis of tafamidis meglumine has evolved through various methodologies aimed at improving yield and purity. One notable approach involves the cyclization of an amide intermediate derived from 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid in the presence of acetic acid and a sulfonic acid catalyst, such as p-toluenesulfonic acid. This method has been shown to produce high yields with minimal side products .
A recent patent outlines a more efficient two-step process for synthesizing tafamidis meglumine. Initially, a tafamidis acetic acid adduct is formed, which can then be converted into the meglumine adduct by utilizing aprotic organic solvents followed by aqueous conditions. This method not only simplifies the synthesis but also enhances the crystallinity and stability of the resultant product .
Tafamidis meglumine exhibits a complex molecular structure characterized by its ability to interact with transthyretin. The molecular formula for tafamidis is CHClNO, while its molecular weight is approximately 300.17 g/mol . The compound forms stable crystalline structures, which can be analyzed using techniques such as powder X-ray diffraction. Notably, tafamidis meglumine can be identified by specific diffraction peaks at angles of 12.2°, 23.0°, and 25.5° .
Tafamidis undergoes several chemical reactions during its synthesis and metabolic processes. The primary reaction involves the stabilization of the transthyretin protein through binding at its thyroxine-binding sites. This interaction prevents the dissociation of the tetramer into potentially harmful monomers that contribute to amyloid fibril formation .
In terms of synthesis, reactions involving acetic acid adducts are crucial for producing tafamidis meglumine. The adduct interchange reaction allows for efficient conversion between different salt forms while maintaining high purity levels .
The mechanism by which tafamidis exerts its therapeutic effects involves stabilizing the tetrameric form of transthyretin. By binding selectively to this protein, tafamidis inhibits its dissociation into monomers that can misfold and aggregate into amyloid fibrils. This action slows down the progression of diseases associated with transthyretin amyloidosis, such as cardiomyopathy and peripheral neuropathy .
Pharmacokinetic studies indicate that tafamidis is highly bound to plasma proteins (over 99% binding) and undergoes glucuronidation as its primary metabolic pathway. The drug's half-life averages around 59 hours, allowing for sustained therapeutic effects over time .
Tafamidis meglumine exhibits several notable physical properties:
Chemical properties include its ability to form stable complexes with transthyretin, which is essential for its function as a kinetic stabilizer .
Tafamidis meglumine has significant applications in clinical settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2